![molecular formula C11H14N2O B1526020 5-Benzyl-1-methylimidazolidin-2-one CAS No. 1368437-55-1](/img/structure/B1526020.png)
5-Benzyl-1-methylimidazolidin-2-one
Overview
Description
5-Benzyl-1-methylimidazolidin-2-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is also known by the synonyms 2-Imidazolidinone, 1-methyl-5-(phenylmethyl)- .
Molecular Structure Analysis
The molecular structure of 5-Benzyl-1-methylimidazolidin-2-one consists of a five-membered imidazolidinone ring with a benzyl group at the 5-position and a methyl group at the 1-position .Scientific Research Applications
PARP Inhibitor for Cancer Treatment
Benzimidazole derivatives have been developed as potent PARP inhibitors, showing significant enzyme potency and cellular activity. These compounds, like ABT-888, demonstrate efficacy in combination with other treatments in cancer models, highlighting their potential in enhancing chemotherapeutic effectiveness (Penning et al., 2009).
5-HT3 Receptor Antagonists
Phenylimidazolidin-2-one derivatives exhibit selective antagonism of the 5-HT3 receptor, with some compounds showing high affinity and potent in vivo activity. This suggests their potential application in treating conditions related to 5-HT3 receptor dysfunction (Heidempergher et al., 1997).
Inhibition of (H+ + K+) ATPase
Substituted benzimidazoles have been found to inhibit (H+ + K+) ATPase activity, a critical enzyme in the gastric acid secretion pathway. This suggests their utility in developing treatments for acid-related gastric disorders (Fellenius et al., 1981).
Antitumor Activity
Benzimidazole derivatives have been synthesized and tested for their inhibitory activity against tumor promotion, particularly targeting Epstein-Barr virus-early antigen activation. Certain compounds have demonstrated significant antitumor activity, offering potential pathways for cancer treatment (Ramla et al., 2007).
Glucosidase Inhibitors with Antioxidant Activity
New benzimidazole derivatives containing piperazine or morpholine skeletons have been synthesized and shown to possess in vitro antioxidant activities and significant α-glucosidase inhibitory potential. These findings suggest their potential as therapeutic agents for managing diabetes and oxidative stress-related conditions (Özil et al., 2018).
Angiotensin II Receptor Antagonists
Benzimidazole derivatives have been developed as angiotensin II receptor antagonists, showing potent in vitro and in vivo activities. These compounds offer a basis for the development of new treatments for hypertension and related cardiovascular diseases (Kohara et al., 1996).
properties
IUPAC Name |
5-benzyl-1-methylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10(8-12-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUSWIRVUHCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-methylimidazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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